molecular formula C6H15O3P B123874 Methyl(3-methylbutan-2-yloxy)phosphinic acid CAS No. 151299-67-1

Methyl(3-methylbutan-2-yloxy)phosphinic acid

Cat. No. B123874
M. Wt: 166.16 g/mol
InChI Key: XXNHSUHBJBBYGM-UHFFFAOYSA-N
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Description

Methyl(3-methylbutan-2-yloxy)phosphinic acid is a derivative of methylphosphinic acid, which is a monobasic acid and the simplest of the phosphinic acids . A central phosphorus atom in methylphosphinic acid is connected to a hydroxy group, a hydrogen atom, a methyl group, and an oxygen . Derivatives of methylphosphinic acid can have the phosphorus connected hydrogen atom replaced by other organic groups .


Synthesis Analysis

Methylphosphinic acid can be produced by the hydrolysis of dimethyl methylphosphonate, which is conveniently obtained from trimethylphosphite . Hydrolysis of methyldichlorophosphine yields methylphosphinic acid . Methylphosphinic acid is a common byproduct of the hydrolysis of various CH3P-containing esters and amides . Methyl hypophosphite was formed in situ and was reacted directly with methyl acrylate, affording, after hydrolysis, phosphinic acid 301 in 28% yield .


Molecular Structure Analysis

The molecular structure of methylphosphinic acid, a parent compound of Methyl(3-methylbutan-2-yloxy)phosphinic acid, involves a central phosphorus atom connected to a hydroxy group, a hydrogen atom, a methyl group, and an oxygen .


Chemical Reactions Analysis

Methylphosphinic acid can be produced by the hydrolysis of dimethyl methylphosphonate . The hydrolysis may take place both under acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .

Future Directions

Phosphinic and phosphonic acids are of great importance due to their biological activity . They have found use in numerous fields, especially chemistry and biochemistry . The polymer chemistry of phosphorus is based mostly on compounds possessing stable C-P bonds or ones that are inorganic acids . These compounds have potential for further exploration and development in various fields.

properties

IUPAC Name

methyl(3-methylbutan-2-yloxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNHSUHBJBBYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)OP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934224
Record name 3-Methylbutan-2-yl hydrogen methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(3-methylbutan-2-yloxy)phosphinic acid

CAS RN

151299-67-1
Record name Methyl(3-methylbutan-2-yloxy)phosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151299671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbutan-2-yl hydrogen methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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